Thiophene, 2-nonadecyl-
Description
Contextualization of Thiophene (B33073) Derivatives in Functional Materials Science
Thiophene-based molecules are a critical class of compounds in materials science, primarily due to their unique electronic and optical properties. rsc.orgresearchgate.net The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides a stable, electron-rich backbone that can be readily modified. researchgate.netmdpi.com This versatility has led to their use in a wide range of applications, including:
Organic Electronics: Thiophene derivatives are fundamental building blocks for organic semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). researchgate.netresearchgate.net Their ability to be synthesized into polymers, such as polythiophenes, allows for the creation of solution-processable and flexible electronic devices. nih.gov
Sensors: The electronic properties of thiophene-based materials can be modulated by their environment, making them suitable for use in chemical and biological sensors. researchgate.net
Nanotechnology: Thiophene-based nanoparticles are utilized in various nanotechnological applications due to their optical and electronic functionalities. researchgate.net
The functional properties of these materials are governed by the ability to fine-tune their molecular structure, which in turn influences their packing in the solid state and their electronic behavior. rsc.org Synthetic chemists can create a vast library of thiophene derivatives with tailored characteristics by attaching different functional groups to the thiophene ring. mdpi.comresearchgate.net
Significance of Long Alkyl Chain Substitution in Organic Semiconductors and Polymers
The introduction of alkyl chains, particularly long ones like the nonadecyl group (a 19-carbon chain), onto a conjugated backbone like thiophene is a crucial strategy in the molecular engineering of organic semiconductors. nih.govleigroup.cn This substitution has several profound effects on the material's properties:
Solubility and Processability: One of the primary functions of long alkyl chains is to enhance the solubility of the conjugated backbone in common organic solvents. leigroup.cn This is a critical factor for the fabrication of large-area, low-cost electronic devices via solution-based techniques like spin-coating and printing. rsc.org
Molecular Packing and Morphology: The length and structure of the alkyl side chains significantly influence how the molecules arrange themselves in the solid state. rsc.orgacs.org The van der Waals interactions between these long chains can act as a "zipper effect," promoting more ordered molecular packing, which is often beneficial for charge transport. nih.gov However, excessively long chains can also create an insulating barrier that hinders charge carrier injection and movement. acs.org
Mechanical Properties: Long alkyl chains can act as a plasticizer, lowering the glass transition temperature of polymers. rsc.orgresearchgate.net This can lead to materials that are more flexible and even stretchable, a desirable trait for applications in wearable and biologically-inspired electronics. rsc.orgsemanticscholar.org Studies on poly(3-alkylthiophenes) (P3ATs) have shown that longer side chains can result in materials with more desirable electronic and optical properties by inducing a more planar main-chain structure. cmu.edu
Electronic Properties: While the introduction of long alkyl chains generally does not affect the fundamental energy levels of the frontier molecular orbitals (HOMO and LUMO), they can indirectly influence the electronic properties by modifying the molecular packing and intermolecular interactions. rsc.org The arrangement of the π-conjugated backbones, dictated by the side-chain interactions, is crucial for efficient charge transport. rsc.org
The table below summarizes the general effects of increasing alkyl chain length on the properties of poly(3-alkylthiophenes), providing context for the potential characteristics of materials derived from Thiophene, 2-nonadecyl-.
| Property | Effect of Increasing Alkyl Chain Length | Rationale |
| Solubility | Increases | Enhanced van der Waals interactions with solvent molecules. leigroup.cn |
| Crystalline Melting Temperature (Tm) | Decreases | Longer side chains can disrupt the close packing of the polymer backbone. nih.govrsc.org |
| Glass Transition Temperature (Tg) | Decreases | The flexible alkyl chains act as a plasticizer, increasing free volume. rsc.orgresearchgate.net |
| Charge Carrier Mobility | Can increase or decrease | Dependent on the resulting molecular packing; can be enhanced by ordered stacking or hindered by insulating effects. rsc.orgacs.org |
| Mechanical Flexibility | Increases | Lowered crystallinity and Tg contribute to softer, more compliant materials. rsc.org |
This table presents generalized trends observed in poly(3-alkylthiophenes) and may not be directly representative of all thiophene-based systems.
Research Scope and Objectives for Thiophene, 2-nonadecyl- Systems
While specific published research focusing exclusively on Thiophene, 2-nonadecyl- is limited, its molecular structure suggests several logical research directions. The primary objective would be to understand how the very long nonadecyl side chain influences the material's properties when it is used as a monomer to create polymers or as a building block in more complex organic semiconductors.
Key research questions would include:
Synthesis and Polymerization: Developing efficient and scalable synthetic routes to high-purity Thiophene, 2-nonadecyl- and its corresponding polymer, poly(3-nonadecylthiophene). This would involve exploring various polymerization techniques to control the polymer's molecular weight and regioregularity, which are known to significantly impact device performance. nih.gov
Structure-Property Relationships: A systematic investigation into how the nonadecyl chain affects the optical, electronic, and morphological properties of the resulting materials. This would involve characterizing the absorption and emission spectra, energy levels, and solid-state packing of both the monomer and its polymer. cmu.edu
Device Fabrication and Characterization: Incorporating materials based on Thiophene, 2-nonadecyl- into electronic devices such as OFETs and OPVs to evaluate their performance. The goal would be to correlate the molecular structure with key device metrics like charge carrier mobility, on/off ratio, and power conversion efficiency. nih.gov
Exploring Novel Properties: Investigating whether the exceptionally long alkyl chain imparts unique properties, such as enhanced self-assembly into highly ordered structures or unusual mechanical characteristics like self-healing capabilities, which have been hypothesized for polymers with long, mobile alkyl chains. rsc.orgsemanticscholar.org
In essence, research on Thiophene, 2-nonadecyl- would aim to push the boundaries of understanding how side-chain engineering can be used to control the multifaceted properties of thiophene-based materials for advanced electronic applications.
Properties
Molecular Formula |
C23H42S |
|---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-nonadecylthiophene |
InChI |
InChI=1S/C23H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-21-19-22-24-23/h19,21-22H,2-18,20H2,1H3 |
InChI Key |
PBYQJQZSUUDUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiophene, 2 Nonadecyl and Alkyl Substituted Thiophenes
Established Strategies for Thiophene (B33073) Ring Construction and Functionalization
The creation of substituted thiophenes relies on a robust collection of synthetic methods developed over decades. These strategies can be broadly categorized into two main approaches: the initial construction of the thiophene ring from acyclic precursors and the subsequent functionalization of a pre-formed thiophene core.
The de novo synthesis of the thiophene ring is a cornerstone of heterocyclic chemistry, providing direct access to variously substituted thiophenes. researchgate.net These methods typically involve the reaction of open-chain carbon backbones with a sulfurizing agent.
Key classical and modern cyclization strategies include:
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. firsthope.co.inderpharmachemica.comwikipedia.org It is a versatile approach for creating a range of substituted thiophenes. derpharmachemica.com
Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield 2-aminothiophenes. firsthope.co.inderpharmachemica.comwikipedia.org This method is particularly valuable for accessing functionalized thiophenes that can be further modified. derpharmachemica.com
Fiesselmann Thiophene Synthesis: This approach provides access to substituted thiophenes through the reaction of α-haloketones with alkyl thioglycolates. firsthope.co.in
Cyclization of Functionalized Alkynes: Modern methods often utilize the cyclization of readily available sulfur-containing alkyne substrates. nih.govmdpi.comresearchgate.net These reactions can be promoted by bases or catalyzed by transition metals, such as palladium, offering high regioselectivity and atom economy in constructing the thiophene ring with a desired substitution pattern. nih.govmdpi.com
Interactive Table: Comparison of Thiophene Ring Formation Methods
| Synthesis Method | Precursors | Key Reagents | Typical Product |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Substituted thiophenes |
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base (e.g., amine) | 2-Aminothiophenes |
| Fiesselmann Synthesis | α-Haloketone, Alkyl thioglycolate | Base | Hydroxy- and aminothiophenes |
| Alkyne Cyclization | Sulfur-containing alkynes | Transition metal catalysts (e.g., PdI₂) or bases | Regiospecifically substituted thiophenes |
Functionalizing an existing thiophene ring is a common and highly effective strategy for introducing alkyl chains. Thiophene undergoes electrophilic aromatic substitution more readily than benzene, with a strong preference for substitution at the 2- and 5-positions. firsthope.co.inwikipedia.org
Friedel-Crafts Alkylation/Acylation: While direct Friedel-Crafts alkylation of thiophene with olefins or alkyl halides can be challenging due to the instability of the thiophene ring with strong Lewis acids like aluminum chloride, which can lead to polymerization and low yields, milder conditions can be employed. researchgate.netgoogle.com Friedel-Crafts acylation, followed by reduction of the resulting ketone, is a more reliable two-step method to introduce an alkyl group.
Metalation-Alkylation: The most common and regioselective method for introducing a substituent at the 2-position is through metalation. firsthope.co.in Thiophene reacts readily with organolithium reagents, such as n-butyllithium (n-BuLi), to form 2-lithiothiophene (also called 2-thienyllithium) with high selectivity. wikipedia.org This potent nucleophile can then react with an electrophile, such as a long-chain alkyl halide (e.g., 1-bromononadecane), to yield the desired 2-alkylthiophene. wikipedia.org
Targeted Synthesis of 2-nonadecyl-substituted Thiophene
The synthesis of Thiophene, 2-nonadecyl- is most efficiently achieved by the direct functionalization of the thiophene ring, leveraging the inherent reactivity of the C2 position.
The key to synthesizing 2-nonadecyl-thiophene is achieving high regioselectivity. As mentioned, the deprotonation of thiophene with n-butyllithium occurs almost exclusively at the 2-position due to the acidity of the α-protons adjacent to the sulfur atom. wikipedia.org This generates a powerful and site-specific nucleophile, 2-thienyllithium (B1198063), which is the cornerstone for introducing the nonadecyl group precisely where desired. This approach avoids the formation of isomeric byproducts that can arise from less selective methods like Friedel-Crafts alkylation.
A practical and high-yielding pathway for the synthesis of Thiophene, 2-nonadecyl- involves a two-step process starting from commercially available precursors.
Precursors: The primary precursors are thiophene and a suitable C19 electrophile. The most common choice for the electrophile is 1-bromononadecane (B1582091), although other nonadecyl halides could also be used.
Reaction Pathway:
Step 1: Metalation. Thiophene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically 0 °C to -78 °C). A stoichiometric amount of n-butyllithium is added dropwise to generate 2-thienyllithium in situ.
Step 2: Alkylation. 1-bromononadecane is then added to the solution of 2-thienyllithium. The thienyl anion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the C-C bond, resulting in the final product, Thiophene, 2-nonadecyl-.
This metalation-alkylation sequence is highly efficient and provides excellent control over the regiochemistry, making it the preferred method for synthesizing 2-alkylthiophenes.
Polymerization Strategies Utilizing Thiophene, 2-nonadecyl- Monomers
While Thiophene, 2-nonadecyl- itself is not a monomer, it serves as the foundational structure for monomers used to create poly(alkylthiophene)s (PATs). To be polymerized, the thiophene ring must be di-functionalized, typically with halogens at the 2- and 5-positions. For a polymer incorporating a nonadecyl side chain, the monomer would likely be a 3-nonadecyl-2,5-dihalothiophene. The long alkyl side chain is crucial for ensuring the resulting polymer is soluble in common organic solvents, enabling solution-based processing for electronic device fabrication.
Several metal-catalyzed cross-coupling polymerization methods have been developed to produce regioregular PATs with well-defined properties. magtech.com.cn Regioregularity, specifically a high percentage of head-to-tail (HT) linkages, is critical for achieving the planar backbone conformation necessary for efficient charge transport. cmu.edu
Grignard Metathesis (GRIM) Polymerization: The GRIM method is a chain-growth polymerization that provides excellent control over molecular weight and yields highly regioregular PATs (often >98% HT). acs.orgnih.gov The process begins with a magnesium-halogen exchange on a 2,5-dibromo-3-alkylthiophene monomer, followed by polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. cmu.educore.ac.ukrsc.org
Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is another chain-growth mechanism that allows for the synthesis of well-defined, low polydispersity PATs. rsc.orgacs.org It involves the polymerization of a thienyl Grignard monomer, initiated by a nickel catalyst. acs.orgrsc.org The catalyst transfers along the growing polymer chain, leading to a controlled, "living-like" polymerization. acs.orgcore.ac.uk
Stille Coupling Polymerization: This is a step-growth polycondensation reaction between a distannylated thiophene monomer and a dihalogenated thiophene monomer, catalyzed by a palladium complex. nih.govacs.orgwiley-vch.de The Stille reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for synthesizing a wide variety of conjugated polymers. wiley-vch.deacs.org
Suzuki Coupling Polymerization: This method involves the palladium-catalyzed cross-coupling of a thiophene monomer functionalized with a boronic acid or ester and a dihalogenated comonomer. rsc.org Like the Stille coupling, it is a robust and widely used method in polymer synthesis.
Direct Arylation Polymerization (DArP): A more recent and atom-economical approach, DArP forges C-H/C-X bonds directly, avoiding the need to pre-functionalize monomers with organometallic reagents (like organotins or organoborons). rsc.orgacs.org This reduces synthetic steps and the generation of toxic byproducts.
Interactive Table: Overview of Polymerization Methods for Alkylthiophenes
| Polymerization Method | Monomer Types | Catalyst | Mechanism | Key Advantages |
| GRIM Polymerization | 2,5-Dihalo-3-alkylthiophene | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth | High regioregularity, controlled molecular weight |
| Kumada (KCTP) | 2-Halo-5-magnesio-3-alkylthiophene | Nickel (e.g., Ni(dppp)Cl₂) | Chain-growth | "Living-like" character, low polydispersity |
| Stille Coupling | Distannyl and dihalo-thiophenes | Palladium | Step-growth | High functional group tolerance |
| Suzuki Coupling | Thiophene boronic acids/esters and dihalo-thiophenes | Palladium | Step-growth | Stable and accessible monomers |
| Direct Arylation (DArP) | C-H and C-X functionalized thiophenes | Palladium | Step-growth | Atom-economical, fewer synthetic steps |
Oxidative Coupling Polymerization
Oxidative coupling is a foundational and straightforward method for synthesizing polythiophenes. The process typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce polymerization of 3-alkylthiophene monomers. mdpi.com The mechanism begins with the oxidation of the thiophene monomer to a radical cation. mdpi.com These radical cations then couple, and through a series of subsequent oxidation and coupling steps, the polymer chain propagates. mdpi.com
While simple and effective for producing large quantities of polymer, traditional oxidative polymerization with reagents like FeCl₃ often yields polymers with limited control over their structure. researchgate.net A significant drawback is the lack of regiochemical control, leading to a mixture of couplings between the thiophene rings. cmu.edu When a 3-substituted thiophene is polymerized, three different linkages can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). cmu.edu Unfavorable HH couplings introduce steric hindrance that forces the polymer backbone to twist, disrupting π-conjugation and negatively impacting the material's conductive properties. cmu.edu
More advanced catalytic systems for oxidative polymerization have been explored to improve control. For instance, a system using palladium(II) acetate (B1210297) in combination with copper(II) acetate and trifluoroacetic acid under an oxygen atmosphere has been used. researchgate.net However, this particular method was found to produce poly(3-hexylthiophene) with a higher content of head-to-head linkages compared to conventional methods. researchgate.net The synthesis of alpha-thiophene oligomers has also been achieved through the oxidative coupling of 2-lithiothiophenes using copper(II) chloride (CuCl₂). semanticscholar.org
Table 1: Common Oxidants in Oxidative Coupling Polymerization
| Oxidant/Catalyst System | Description | Typical Outcome |
|---|---|---|
| Iron(III) Chloride (FeCl₃) | A common, strong oxidizing agent used for the polymerization of thiophene and its derivatives. mdpi.com | Effective for polymerization but generally results in poor control over regioregularity and molecular weight. researchgate.net |
| Palladium(II) Acetate System | A catalytic system used in an oxygen atmosphere to polymerize thiophene derivatives. researchgate.net | Can lead to polymers with varied regiochemistry, including an increased content of head-to-head linkages. researchgate.net |
| Copper(II) Chloride (CuCl₂) | Used for the oxidative coupling of pre-lithiated thiophene species to form oligomers. semanticscholar.org | A method for forming specific oligomeric structures. |
Catalyst-Transfer Polymerization (CTP) and Mechanistic Considerations
Catalyst-Transfer Polymerization (CTP) represents a major advancement in the synthesis of conjugated polymers, enabling a chain-growth mechanism that provides excellent control over polymer architecture. nih.gov This method, often referred to as Kumada Catalyst-Transfer Polymerization (KCTP) or Grignard Metathesis (GRIM) polymerization, allows for the synthesis of poly(3-alkylthiophene)s with predictable molecular weights, low dispersity, and defined end-groups. researchgate.netbeilstein-journals.org
The GRIM method is a widely used and effective form of CTP. beilstein-journals.org The process begins with the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, such as isopropylmagnesium chloride, which results in a magnesium-halogen exchange to form a thiophene Grignard monomer. ntu.edu.tw The introduction of a nickel catalyst, commonly Ni(dppp)Cl₂, initiates polymerization. cmu.eduacs.org
The mechanism is characterized by the catalyst, typically a Ni(0) species, undergoing oxidative addition to the C-Br bond of a monomer. This is followed by reductive elimination, which forms a C-C bond and regenerates the Ni(0) catalyst, now complexed to the end of the growing polymer chain. Crucially, the catalyst then "transfers" to the new chain end rather than dissociating, which is the key to its chain-growth nature and the resulting control over the polymerization process. nih.gov While highly effective for many electron-rich monomers, the polymerization can sometimes be stalled by side reactions or the formation of stable catalyst-π complexes that act as catalyst traps. nih.gov Mechanistic studies suggest that for some monomers, off-cycle Ni(II) complexes, possibly arising from the insertion of the catalyst into C-S bonds, could be responsible for trapping the catalyst. nih.gov
Controlled Polymerization Techniques for Regioregularity and Molecular Weight
The primary advantage of techniques like Catalyst-Transfer Polymerization is the exceptional control they offer over the polymer's regioregularity and molecular weight. Regioregularity refers to the specific orientation of monomer units in the polymer chain. cmu.edu For P3ATs, a high percentage of head-to-tail (HT) couplings is essential for creating a planar backbone, which maximizes π-orbital overlap and leads to superior electronic and optical properties. cmu.edu
The GRIM method, for example, consistently produces P3ATs with HT content greater than 95%, and often around 98%. acs.orgacs.org This high degree of regioselectivity is attributed to a combination of steric and electronic factors during the catalytic cycle, where the less sterically hindered HT coupling pathway is strongly favored. acs.org
Furthermore, the chain-growth nature of CTP allows for precise control over the polymer's molecular weight (MW). The number-average molecular weight (Mₙ) can be directly controlled by adjusting the initial molar ratio of the monomer to the catalyst ([M]₀/[Cat]₀). beilstein-journals.orgnih.gov A higher ratio leads to a higher molecular weight polymer, as each catalyst is responsible for creating a longer chain. This relationship is a hallmark of a living or controlled polymerization process. The ability to control MW is critical, as properties like solubility, morphology, and charge carrier mobility are often dependent on polymer chain length. nih.gov For instance, studies on various P3ATs have demonstrated that increasing the monomer-to-catalyst ratio systematically increases the resulting molecular weight while maintaining a narrow molecular weight distribution (low polydispersity index, PDI or Đ). beilstein-journals.orgnih.gov
Table 2: Effect of Monomer-to-Catalyst Ratio on Molecular Weight in P3HT Synthesis Data derived from studies on controlled polymerization of 3-hexylthiophene, illustrating the principle applicable to other 3-alkylthiophenes.
| Entry | [Monomer]₀/[Catalyst]₀ Ratio | Resulting Mₙ (kDa) | Polydispersity Index (PDI/Đ) |
|---|---|---|---|
| 1 | 71 | 11.5 | 1.17 |
| 2 | 143 | 22.8 | 1.15 |
| 3 | 250 | 38.9 | 1.13 |
| 4 | 500 | 58.7 | 1.19 |
| 5 | 1000 | 69.5 | 1.25 |
This level of control allows for the fine-tuning of material properties to suit specific applications, from organic photovoltaics to field-effect transistors.
Advanced Characterization Techniques for Structural and Morphological Analysis
Spectroscopic Methods for Molecular Structure Elucidation
Spectroscopic analysis is fundamental to verifying the identity and purity of "Thiophene, 2-nonadecyl-". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For "Thiophene, 2-nonadecyl-", both ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and those on the long nonadecyl alkyl chain.
Thiophene Ring Protons: The three protons on the substituted thiophene ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the substitution at the 2-position, these protons will exhibit a characteristic splitting pattern. The proton at the 5-position would likely appear as a doublet of doublets, coupled to the protons at the 3 and 4-positions. The protons at the 3 and 4-positions would also show doublet of doublets patterns.
Alkyl Chain Protons: The nonadecyl chain protons would produce a series of signals in the upfield region of the spectrum (δ 0.8-3.0 ppm). The methylene (B1212753) group (CH₂) directly attached to the thiophene ring (α-CH₂) would be the most downfield of the alkyl protons, likely appearing as a triplet around δ 2.8 ppm. The terminal methyl group (CH₃) would be the most upfield, appearing as a triplet around δ 0.9 ppm. The remaining methylene groups in the chain would produce a large, complex multiplet in the region of δ 1.2-1.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Thiophene Ring Carbons: The four carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the nonadecyl chain (C2) would be distinct from the other three.
Alkyl Chain Carbons: The nineteen carbons of the nonadecyl chain would appear in the aliphatic region of the spectrum (δ 14-40 ppm). The α-CH₂ carbon would be the most downfield of the alkyl carbons, while the terminal methyl carbon would be the most upfield. The remaining methylene carbons would give rise to a series of closely spaced signals.
Predicted ¹H and ¹³C NMR Data for Thiophene, 2-nonadecyl-
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiophene H-3 | ~6.9 (dd) | ~125 |
| Thiophene H-4 | ~6.9 (dd) | ~127 |
| Thiophene H-5 | ~7.2 (dd) | ~123 |
| α-CH₂ | ~2.8 (t) | ~35 |
| -(CH₂)₁₇- | ~1.2-1.6 (m) | ~22-32 |
| -CH₃ | ~0.9 (t) | ~14 |
| Thiophene C-2 | - | ~145 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "Thiophene, 2-nonadecyl-" would be dominated by the vibrational modes of the thiophene ring and the long alkyl chain.
Thiophene Ring Vibrations:
C-H stretching vibrations of the aromatic ring are expected around 3100-3000 cm⁻¹. iosrjournals.org
C=C stretching vibrations within the ring typically appear in the region of 1550-1400 cm⁻¹. iosrjournals.org
The C-S stretching vibration is often observed in the fingerprint region, around 850-600 cm⁻¹. iosrjournals.org
Out-of-plane C-H bending vibrations can also be seen in the 900-650 cm⁻¹ range. nii.ac.jp
Alkyl Chain Vibrations:
Asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups will be prominent in the 2950-2850 cm⁻¹ region.
C-H bending vibrations (scissoring and rocking) for the CH₂ groups are expected around 1465 cm⁻¹ and in the 720 cm⁻¹ region, respectively.
Characteristic FTIR Absorption Bands for Thiophene, 2-nonadecyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| Aromatic C=C Stretch | 1550-1400 |
| Aliphatic C-H Bend | ~1465 |
| C-S Stretch | 850-600 |
| C-H Out-of-Plane Bend | 900-650 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For "Thiophene, 2-nonadecyl-", high-resolution mass spectrometry (HR-MS) would be employed to confirm its elemental composition with high accuracy.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₂₃H₄₂S molecule.
Fragmentation Pattern: The fragmentation of 2-alkylthiophenes upon electron ionization is well-documented. acs.org A prominent fragmentation pathway involves the cleavage of the C-C bond beta to the thiophene ring, leading to the formation of a stable thienylmethyl cation (m/z 97). acs.orgwikipedia.org Another characteristic fragmentation is the loss of the alkyl chain, resulting in a thiophene radical cation (m/z 84). acs.org The fragmentation of the long alkyl chain itself would produce a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
Expected Mass Spectrometry Fragments for Thiophene, 2-nonadecyl-
| Fragment | Description | Expected m/z |
|---|---|---|
| [C₂₃H₄₂S]⁺ | Molecular Ion | ~350.3 |
| [C₅H₅S]⁺ | Thienylmethyl cation (β-cleavage) | 97 |
| [C₄H₄S]⁺ | Thiophene radical cation | 84 |
| [M - C₁₈H₃₇]⁺ | Loss of the majority of the alkyl chain | Varies |
Theoretical and Computational Investigations of Thiophene, 2 Nonadecyl Systems
Quantum Chemical Calculations for Electronic Structure and Reactivitynih.govsemanticscholar.orgresearchgate.net
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of thiophene (B33073) systems. By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital energies, charge distribution, and reactivity. For molecules like Thiophene, 2-nonadecyl-, these calculations typically focus on the electronically active thiophene ring, treating the long alkyl chain's influence on the electronic structure and, more significantly, on intermolecular packing.
Density Functional Theory (DFT) has become a standard and highly effective method for investigating the electronic ground-state properties of thiophene derivatives. nih.govmdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for calculating optimized geometries, electronic structures, and energies. mdpi.com DFT calculations for Thiophene, 2-nonadecyl- would focus on how the nonadecyl substituent influences the planarity of the thiophene ring and its electronic characteristics. Hybrid functionals, such as B3LYP, are commonly employed and have shown good agreement with experimental data for thiophene-based systems. nih.govthaiscience.info
To investigate the excited-state properties, which are crucial for optoelectronic applications, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.org TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption of light, and to understand the nature of electronic transitions, such as those from the ground state to the first excited state. researchgate.net This analysis helps in predicting the UV-Vis absorption spectra of molecules like Thiophene, 2-nonadecyl-. researchgate.net
Table 1: Application of DFT and TD-DFT in Thiophene Systems
| Computational Method | Primary Application | Investigated Properties | Relevant Compounds |
| DFT | Ground-state electronic structure | Optimized molecular geometry, HOMO/LUMO energies, electron affinity, charge distribution | Thiophene derivatives, Organosilicon compounds, Thiophene-phenylene systems researchgate.netresearchgate.net |
| TD-DFT | Excited-state properties | UV-Vis absorption spectra, excitation energies, nature of electronic transitions | Thieno[3,4-b]thiophene copolymers, Fused cyclopentadienyl (B1206354) chromophores researchgate.netnih.gov |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of conjugated molecules. semanticscholar.org The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap (Egap), which provides an initial estimate of the chemical reactivity and the energy required for electronic excitation. nih.govthaiscience.info
For Thiophene, 2-nonadecyl-, the HOMO and LUMO orbitals are expected to be primarily localized on the π-conjugated thiophene ring. The long, saturated nonadecyl chain is not part of the conjugated system and is expected to have only a minor electronic effect on the band gap. However, its presence heavily influences how the molecules pack in the solid state, which in turn affects the bulk electronic properties of the material. Computational studies on various donor-acceptor polymers show that modifying donor or acceptor units is a primary strategy for tuning the band gap. umich.eduarxiv.org DFT calculations are a reliable tool for predicting these energy levels and guiding the design of materials with targeted electronic properties. nih.gov
Table 2: Representative HOMO-LUMO Gaps for Thiophene-Based Molecules
| Molecule/System | HOMO (eV) | LUMO (eV) | Band Gap (Egap) (eV) | Computational Method |
| Thiophene Monomer | -6.65 | -0.49 | 6.16 | DFT/B3LYP |
| Thiophene Dimer | -5.99 | -1.93 | 4.06 | DFT/B3LYP thaiscience.info |
| PTB7 Polymer | -4.89 | -3.14 | 1.75 | PBC-DFT/B3LYP nih.gov |
| Designed NFA (TP1) | -5.89 | -3.73 | 2.16 | DFT/B3LYP semanticscholar.org |
DFT calculations provide detailed maps of the electron charge density distribution and the spatial arrangement of molecular orbitals. mdpi.com For Thiophene, 2-nonadecyl-, the HOMO is typically characterized by a π-bonding orbital localized on the thiophene ring, while the LUMO is a corresponding π*-antibonding orbital. nih.gov Visualizing these orbitals helps to understand intramolecular charge transfer upon excitation. nih.gov
The analysis of the charge distribution reveals the electrostatic potential of the molecule, identifying electron-rich and electron-poor regions. In substituted thiophenes, the sulfur atom and the π-system of the ring are generally electron-rich. mdpi.com This information is vital for predicting how molecules will interact with each other and with other species, influencing self-assembly and reactivity.
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactionssemanticscholar.org
While quantum chemical calculations describe the properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. rsc.org For an amphiphilic molecule like Thiophene, 2-nonadecyl-, with its polarizable aromatic head (thiophene) and long non-polar tail (nonadecyl), MD simulations are essential for studying self-assembly processes. uni-ulm.de
These simulations can predict how molecules organize in solution or in the solid state to form ordered structures like nanofibers, lamellae, or other aggregates. nih.gov The driving forces for this assembly are intermolecular interactions, primarily van der Waals forces between the long alkyl chains and π-π stacking interactions between the thiophene rings. MD simulations provide atomistic-level insight into the structure, stability, and dynamics of these self-assembled architectures, which are critical for the performance of organic electronic devices. mdpi.comnih.gov
Modeling of Charge Transport Mechanisms and Carrier Mobilityrsc.org
In organic semiconductor applications, the efficiency of charge transport is a key performance metric. Computational modeling is used to understand the mechanisms of charge transport and to predict charge carrier mobility. For thiophene-based materials, charge transport occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules.
The rate of this hopping is influenced by two main factors, which can be calculated computationally:
Reorganization Energy (λ): The energy required to deform the molecular geometry upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. DFT calculations are used to compute this parameter. rsc.org
Transfer Integral (V): Also known as electronic coupling, this term quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the distance and relative orientation of the molecules, which are determined by the crystal packing. rsc.org
By combining DFT calculations with frameworks like Marcus theory, researchers can model charge transport and predict carrier mobilities, establishing a direct link between molecular arrangement and electronic function. rsc.org
Structure-Property Relationship Elucidation through Computational Approachesnih.govrsc.org
For Thiophene, 2-nonadecyl-, computational approaches can elucidate how:
The length of the alkyl chain affects the self-assembly, molecular packing, and ultimately, the charge transport pathways. rsc.org
Substitution on the thiophene ring could tune the HOMO/LUMO levels and the optical absorption properties. researchgate.net
The interplay between molecular planarity and electronic structure impacts reorganization energy and charge mobility. rsc.org
These computational insights are invaluable for the rational design of new thiophene-based materials with optimized electronic and optical properties for applications in organic electronics. asianpubs.org
Structure Property Relationships and Electronic Phenomena in Poly 2 Nonadecylthiophene and Its Derivatives
Influence of Alkyl Chain Length on Molecular Packing and Intermolecular Interactions
The nonadecyl side chain, being a long and flexible hydrocarbon, plays a pivotal role in mediating the way polythiophene chains arrange themselves in the solid state. This arrangement is crucial as it governs the electronic communication between adjacent polymer backbones.
The length of the alkyl side chain on poly(3-alkylthiophene)s (P3ATs) significantly influences their molecular packing and crystallization behavior. ntu.edu.tw Long alkyl chains, such as nonadecyl, can act as physical spacers, which can disturb crowded interdigitation between side chains of adjacent polymer backbones. nih.gov This spacing effect can lead to wider lamellar distances in the solid state. nih.gov While bulky side groups can sometimes lead to a less ordered packing, the presence of long alkyl chains is also a prerequisite for achieving a high degree of regioregularity in the polymer backbone during synthesis, which is essential for forming well-ordered, layered crystalline arrays. researchgate.netresearchgate.net
The hydrophobicity of the side chain is another critical factor that mediates the crystallinity of the polythiophene film. nih.gov For instance, studies comparing different polythiophene derivatives have shown that a more hydrophobic side chain can influence the alignment of the thiophene (B33073) ring relative to the substrate. nih.gov The interplay between the length of the side chain and thermal treatments like annealing is also significant; thermal energy can be utilized for backbone planarization, leading to more ordered polymer chain aggregations. nih.gov The presence of ether groups within the side chains has been shown to result in thinner, more homogeneous, and highly crystalline polymer layers. researchgate.net
| Polymer | Side Chain Feature | Observed Impact on Solid-State Structure | Reference |
|---|---|---|---|
| PDFPT | Long alkyl chain (dodecyloxy) | Acts as a physical spacer, disturbs interdigitation, promotes backbone planarization upon annealing. | nih.gov |
| P3MPT | Methyl-branched side chain | Suppresses chain mobility, leading to a lower crystallization rate compared to linear chains. | ntu.edu.tw |
| P3KHT | More hydrophobic side chain | Causes thiophene ring to align more towards the surface at the polymer/substrate interface. | nih.gov |
| P3TOT | Side chain with 3 ether groups | Leads to better adhesion and formation of thinner, more homogeneous, and highly crystalline layers. | researchgate.net |
The final properties of a polymer blend rely on the morphology produced by the interplay of hydrodynamic forces and interfacial tension during processing. mdpi.com The addition of a copolymer with a gradient sequence of monomers has been shown to be an effective compatibilizing agent, dramatically reducing the domain size in immiscible polymer blends. rsc.org In contrast, physical blends without such compatibilizers often show extensive micron-scale phase separation. rsc.org The introduction of nanoparticles can also direct the morphology evolution of immiscible polymer blends, with the final structure depending on how the nanoparticles distribute themselves within the different polymer phases. researchgate.net The use of phase-separated biphasic polymer blends is a key strategy for tuning the final electrical properties of nanocomposites by manipulating the phase morphology. scholaris.ca
Electronic Structure Modulation by Alkyl Substitution
The electronic properties of polythiophenes can be finely tuned by modifying their chemical structure, particularly through the introduction of substituents on the thiophene ring.
The electronic and structural properties of oligo- and polythiophenes are highly sensitive to the nature of their substituents. nih.gov While singly bonded substituents like methyl or nitro groups can alter the electronic properties of short oligomers, they have a minor effect on the band gap of the corresponding polymer. beilstein-journals.orgresearchgate.net However, the introduction of different functional groups can significantly tune the electronic structure. researchgate.net
The alkyl side chain, such as a nonadecyl group, acts as an electron-donating group. This generally raises the energy of the highest occupied molecular orbital (HOMO) of the polythiophene backbone. Placing the alkyl chain away from the polymer backbone, for instance on a different part of the monomer unit, can allow the backbone to adopt a more planar conformation, which also influences the electronic levels. acs.org The band gap can be systematically tuned by incorporating impurities or dopants. researchgate.netresearchgate.netaps.org For example, adding CN radicals can decrease the energy gap, while substitutional doping with elements like boron or nitrogen in other carbon-based systems can create a range of spin-dependent band gap energies. researchgate.netresearchgate.netaps.org In polythiophene derivatives where side chains contain carboxylate units, an extension of the π-system can occur, leading to a decrease in the optical band gap. researchgate.net
| System | Modification | Effect on Electronic Properties | Reference |
|---|---|---|---|
| Polythiophene | Singly bonded substituents (e.g., CH₃, NO₂) | Minor effect on the polymer band gap. | nih.govbeilstein-journals.org |
| TAZ-based Polymers | Alkyl chains on acceptor unit (away from backbone) | Allows for a more planar backbone conformation. | acs.org |
| Graphene Nanoflakes | Addition of CN radicals | Decreased energy gap. | researchgate.net |
| Graphullerene | Substitutional N, B, or adsorbent H | Tunes spin-dependent band gap energies from 0.43 eV to 1.5 eV. | researchgate.netaps.org |
| Anionic Polythiophene | Carboxylate side chains | Linear decrease in optical band gap as percentage of anionic chains increases. | researchgate.net |
The charge carrier mobility in conjugated polymers is a key parameter for device performance and is strongly dependent on the material's solid-state microstructure. nih.gov Electronic transport occurs through two main pathways: intrachain motion along the polymer backbone and interchain transfer between adjacent chains. nih.gov The latter is often the limiting factor for charge transport. nih.gov
Long alkyl side chains like nonadecyl influence mobility in complex ways. They enhance solubility, which is crucial for solution processing, but the increased distance between polymer backbones can hinder interchain charge hopping. However, the nature of the side group also has a profound effect on chain mobility and the glass transition temperature. ntu.edu.tw For instance, branched side chains can suppress chain mobility and crystallization more efficiently than linear chains. ntu.edu.tw The biaxial extension of conjugation through specific side chain designs can implant a more amorphous structure while reinforcing intramolecular charge transfer, leading to improved mobility. researchgate.net Ultimately, high mobility is achieved when the polymer chains adopt a well-ordered, planar conformation with significant π-π stacking, which facilitates efficient charge transport. ntu.edu.tw The transport of charge carriers is also closely associated with the trap level distributions in the polymer, which can be modulated by the addition of nanofillers. nih.gov
Supramolecular Assembly and Self-Organization of Long-Chain Thiophenes
The ability of molecules to spontaneously form ordered structures through non-covalent interactions is a powerful tool for creating functional materials. Long-chain thiophenes, including those with nonadecyl substituents, are particularly adept at self-assembly. The hydrophobic and flexible nature of the long alkyl chains can drive the organization of the rigid polythiophene backbones into hierarchical structures.
In solution, amphiphilic thiophene-containing macromolecules can form self-assembled structures such as micelles or vesicles. mdpi.com This self-assembly is driven by the solvent environment and the different affinities of the polymer's constituent parts. For example, a thiophene macromonomer with oligo(2-methyl-2-oxazoline) side chains forms micelles where the thiophene rings are located in the core when in water. mdpi.com In the solid state, this self-organization leads to the formation of the crystalline lamellar structures discussed previously, where the alkyl chains interdigitate and the thiophene backbones stack. This process is fundamental to achieving the high charge carrier mobilities required for efficient electronic devices. The precise control over this self-organization is a key challenge in the field, with applications extending to bio-relevant functional materials and tissue engineering, where cells can be guided to self-organize into complex networks. mdpi.comnih.govbiorxiv.org
Hierarchical Structuring and Nanostructure Formation
The self-assembly of poly(2-nonadecylthiophene) can lead to the formation of hierarchical structures, where organization occurs over multiple length scales. This process is driven by a combination of π-π stacking interactions between the conjugated thiophene backbones and van der Waals interactions between the long nonadecyl side chains.
In solution, poly(2-nonadecylthiophene) chains can pre-aggregate, forming initial nanostructures that then serve as building blocks for larger assemblies upon film casting. The nonadecyl side chains, due to their length, can interdigitate, promoting a more ordered packing of the polymer backbones. This hierarchical self-assembly can result in the formation of various nanostructures within the thin film, such as nanofibers, nanoribbons, and crystalline domains. The degree of ordering and the specific type of nanostructure formed are highly dependent on processing conditions such as the choice of solvent, solution temperature, and the rate of solvent evaporation.
Studies on similar long-chain poly(3-alkylthiophenes) have shown that the length of the alkyl side chain has a profound effect on the melting temperature and the degree of crystallinity. While specific data for poly(2-nonadecylthiophene) is not extensively reported, the trend suggests that the long nonadecyl group would lead to a higher melting temperature and potentially a higher degree of crystallinity compared to shorter-chain analogues, which in turn influences the formation of well-defined hierarchical nanostructures.
Controlled Aggregation and Thin Film Morphologies
The aggregation of poly(2-nonadecylthiophene) in solution and during film formation is a key factor in controlling the final thin-film morphology and, consequently, the electronic properties of the material. The solubility of the polymer is a delicate balance between the solvating power of the solvent for the nonadecyl side chains and the tendency of the rigid thiophene backbone to aggregate.
In "good" solvents, where the polymer is well-dissolved, the chains exist in a more disordered, coiled conformation. Conversely, in "poor" solvents or upon cooling of a solution, aggregation is induced, leading to the formation of more ordered structures characterized by planarized backbones and strong π-π stacking. This aggregation can be controlled by the choice of solvent and processing temperature.
The morphology of poly(2-nonadecylthiophene) thin films is directly influenced by this solution-state aggregation. Films cast from solutions with a higher degree of pre-aggregation tend to exhibit larger crystalline domains and a more ordered morphology. The rate of solvent evaporation during spin-coating or drop-casting also plays a crucial role. Slow solvent evaporation can provide more time for the polymer chains to self-organize into thermodynamically favorable, well-ordered structures.
The orientation of the polymer backbones relative to the substrate is another critical aspect of thin-film morphology. For applications in devices like field-effect transistors, a "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally preferred as it facilitates in-plane charge transport. The long nonadecyl side chains can influence this orientation, and controlling processing conditions is key to achieving the desired molecular arrangement.
| Processing Parameter | Effect on Aggregation and Morphology |
| Solvent Quality | Poor solvents induce greater aggregation in solution, leading to more ordered films. |
| Solution Temperature | Lower temperatures generally promote aggregation. |
| Solvent Evaporation Rate | Slower evaporation allows for more ordered, crystalline film formation. |
| Polymer Molecular Weight | Higher molecular weights can lead to more extensive chain entanglement and affect the ultimate morphology. |
Donor-Acceptor (D-A) Systems Incorporating 2-nonadecylthiophene Moieties
In the field of organic electronics, particularly for applications in organic solar cells, the donor-acceptor (D-A) architecture is a fundamental design principle for creating materials with tailored electronic properties. In such systems, an electron-rich "donor" unit is copolymerized with an electron-deficient "acceptor" unit. This arrangement leads to the formation of a low-bandgap material with broad absorption in the solar spectrum, which is essential for efficient photovoltaic devices.
While specific donor-acceptor copolymers based on 2-nonadecylthiophene are not widely documented in readily available literature, the principles of D-A system design can be applied to understand their potential properties. The 2-nonadecylthiophene moiety would serve as the electron-donating unit. The long alkyl side chain is crucial not only for ensuring solubility of the resulting copolymer in common organic solvents for solution processing but also for influencing the morphology of the active layer in a photovoltaic device.
A hypothetical D-A copolymer incorporating 2-nonadecylthiophene could be synthesized by copolymerizing a 2-nonadecylthiophene-containing monomer with a suitable electron-accepting comonomer. The choice of the acceptor unit is critical for tuning the electronic properties of the copolymer.
Potential Acceptor Units for Copolymerization with 2-nonadecylthiophene:
| Acceptor Unit | Potential Impact on Copolymer Properties |
| Benzothiadiazole (BT) | Commonly used acceptor, leads to significant reduction in the bandgap. |
| Diketopyrrolopyrrole (DPP) | Strong acceptor, often results in highly crystalline polymers with good charge mobility. |
| Thienopyrroledione (TPD) | Another effective acceptor for lowering the bandgap and tuning energy levels. |
| Benzotriazole (BTA) | Can be used to create polymers with deep HOMO levels, leading to high open-circuit voltages in solar cells. |
The electronic properties of such a D-A copolymer would be characterized by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO level is primarily determined by the donor (2-nonadecylthiophene) unit, while the LUMO level is largely influenced by the acceptor unit. The difference between these energy levels dictates the optical bandgap of the material.
The performance of a solar cell based on a 2-nonadecylthiophene-containing D-A copolymer would be highly dependent on the morphology of the bulk heterojunction (BHJ) active layer, which is a blend of the D-A copolymer and a fullerene or non-fullerene acceptor. The nonadecyl side chains would play a critical role in the self-assembly and phase separation within this blend, influencing domain sizes and interfacial area, which are key for efficient charge separation and transport.
Advanced Applications in Organic Electronics and Materials Science
Organic Semiconductor Applications
Thiophene-based organic semiconductors are at the forefront of research in flexible and printed electronics. The introduction of a long alkyl side chain, such as the nonadecyl group, is a key strategy for enhancing the solubility of these materials, making them compatible with solution-based processing techniques like spin-coating and inkjet printing. This processability is crucial for the cost-effective fabrication of large-area electronic devices. The nonadecyl chain also plays a critical role in the self-assembly and molecular packing of the thiophene (B33073) units, which directly affects the charge transport properties of the resulting semiconductor films.
In Organic Field-Effect Transistors (OFETs), the active semiconductor layer's performance is heavily dependent on its molecular ordering and the morphology of the thin film. For polymers derived from 2-alkylthiophenes, such as poly(3-alkylthiophene)s (P3ATs), the length of the alkyl side chain is a determining factor for the charge carrier mobility.
Research on P3ATs has shown that longer alkyl chains can lead to more ordered, crystalline domains within the polymer film. rsc.orgmdpi.com This improved crystallinity facilitates efficient charge transport through enhanced π-π stacking of the thiophene backbones. For instance, studies comparing P3ATs with varying alkyl chain lengths have demonstrated that an optimal chain length can lead to a balance between solubility and high charge carrier mobility. While excessively long chains might sometimes hinder charge transport due to increased spacing between polymer backbones, a nonadecyl group is within a range that has been shown to promote favorable molecular packing for high-performance OFETs. mdpi.com
The nonadecyl side chains in polymers of 2-nonadecylthiophene would be expected to promote a high degree of self-assembly, leading to well-defined lamellar structures. This organization is crucial for achieving high field-effect mobilities, a key performance metric for OFETs. The table below summarizes typical performance ranges for OFETs based on long-chain poly(3-alkylthiophene)s, which can be considered indicative of the potential of poly(3-nonadecylthiophene)-based devices.
Table 1: Representative OFET Performance Metrics for Long-Chain Poly(3-alkylthiophene)s
| Polymer | Dielectric | Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|
| P3HT (Hexyl) | SiO₂ | 0.01 - 0.1 | > 10⁵ |
| P3DDT (Dodecyl) | SiO₂ | 0.1 - 1.0 | > 10⁶ |
| P3ODT (Octadecyl) | SiO₂ | ~0.5 | > 10⁶ |
In the field of Organic Photovoltaics (OPVs), the active layer typically consists of a bulk heterojunction (BHJ) blend of a donor and an acceptor material. Poly(3-alkylthiophene)s are commonly used as the electron donor. The morphology of this blend is critical for efficient exciton (B1674681) dissociation and charge transport, and the alkyl side chain of the thiophene polymer plays a pivotal role in controlling this morphology.
Studies on the effect of alkyl chain length in P3AT:fullerene blends have revealed that longer side chains can influence the phase separation between the donor and acceptor materials. osti.gov A well-defined nanoscale phase separation is essential for maximizing the donor-acceptor interfacial area, where charge generation occurs, while maintaining continuous pathways for charge extraction.
The use of 2-nonadecylthiophene in the synthesis of donor polymers for OPVs could offer advantages in controlling the blend morphology. The long, flexible nonadecyl chains can enhance the miscibility with acceptor molecules and influence the crystallization behavior of the polymer upon film formation. This can lead to an optimized BHJ nanostructure, resulting in improved power conversion efficiencies (PCEs). Research has shown that variations in alkyl chain length can impact key photovoltaic parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). rsc.org While specific data for a nonadecyl substituent is not widely available, the general trend suggests that careful tuning of the alkyl chain length is a viable strategy for optimizing OPV performance.
Thiophene derivatives are versatile materials in Organic Light-Emitting Diodes (OLEDs), where they can function as charge transport materials, host materials for emissive dopants, or as part of the emissive layer itself. nbinno.comoled-intermediates.com The incorporation of a long alkyl chain like the nonadecyl group can be advantageous in several ways.
For solution-processed OLEDs, the enhanced solubility imparted by the nonadecyl chain is a significant benefit. Furthermore, the long alkyl chains can influence the film-forming properties, leading to smoother and more uniform active layers, which is crucial for preventing electrical shorts and improving device reliability. In the context of emissive materials, the nonadecyl groups can act as spacers, preventing aggregation-induced quenching of luminescence. rsc.org This can lead to higher photoluminescence quantum yields in the solid state and, consequently, more efficient OLEDs. While specific OLEDs utilizing 2-nonadecylthiophene are not extensively documented, the principles of molecular design in OLED materials suggest its potential utility in creating highly efficient and stable devices. rsc.org
Supramolecular Chemistry and Functional Architectures
The self-assembly of organic molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and a key enabler for the bottom-up fabrication of functional materials. The amphiphilic nature of 2-nonadecylthiophene, with its aromatic head and aliphatic tail, makes it an excellent candidate for forming ordered supramolecular assemblies.
The long nonadecyl chain can drive the self-organization of these molecules through van der Waals interactions, leading to the formation of structures such as nanowires, nanoribbons, and two-dimensional sheets. These ordered assemblies can exhibit enhanced charge transport properties compared to their disordered counterparts. The study of how molecules with long alkyl chains arrange themselves is an active area of research, with techniques like single-crystal X-ray diffraction of host-guest complexes in metal-organic frameworks (MOFs) being used to elucidate their packing structures. springernature.comnih.gov
The ability to control the supramolecular organization of 2-nonadecylthiophene and its derivatives opens up possibilities for creating functional architectures with tailored electronic and optical properties. For example, aligned nanowires of a 2-nonadecylthiophene-based polymer could be used to create anisotropic conducting films for applications in sensors and polarized light detectors.
Catalysis and Photocatalysis Involving Thiophene Derivatives
Thiophene derivatives have been explored for their potential in various catalytic applications, including photocatalysis. The sulfur atom in the thiophene ring can interact with metal centers, making thiophene-containing ligands useful in coordination chemistry and catalysis.
While the direct catalytic activity of 2-nonadecylthiophene itself is not a primary area of research, its derivatives can be employed in heterogeneous catalysis. For instance, polymers of 2-nonadecylthiophene could serve as supports for catalytic nanoparticles. The long alkyl chains would provide solubility and processability for the polymer support, while the thiophene units could help in stabilizing the nanoparticles.
In the realm of photocatalysis, thiophene-based conjugated polymers have shown promise for hydrogen production and other light-driven chemical transformations. mdpi.comresearchgate.net The incorporation of thiophene moieties into polymer backbones can enhance light absorption and facilitate charge separation, which are key processes in photocatalysis. acs.org The presence of a long alkyl chain like the nonadecyl group could influence the polymer's interaction with the reaction medium and substrates, potentially affecting the catalytic efficiency and selectivity. For example, in photocatalytic reactions occurring in aqueous environments, the hydrophobic nonadecyl chains could create a local environment that favors the adsorption of nonpolar reactants.
Further research is needed to fully explore the potential of 2-nonadecylthiophene and its derivatives in catalytic systems. However, the versatility of thiophene chemistry, combined with the unique properties imparted by the long alkyl chain, suggests that this is a promising avenue for future investigations.
Design of Thiophene-based Ligands and Complexes
Thiophene and its derivatives are pivotal in the realm of coordination chemistry, serving as versatile ligands for a variety of metal centers. The sulfur atom within the thiophene ring, along with potential functional groups on the substituent, can act as a coordination site. The introduction of a long nonadecyl chain at the 2-position of the thiophene ring imparts unique characteristics to the resulting ligands and their metallic complexes.
The nonadecyl group, being a long alkyl chain, significantly enhances the solubility of the thiophene-based ligand and its corresponding metal complexes in organic solvents. This is a crucial attribute for the solution-based processing techniques prevalent in the fabrication of organic electronic devices. Furthermore, the long alkyl chain can influence the solid-state packing of the complexes, potentially leading to the formation of ordered structures such as lamellar or columnar liquid crystalline phases. This self-assembly behavior is highly desirable for optimizing charge transport in electronic materials.
Thiophene-derived Schiff bases, for instance, have been shown to form stable complexes with transition metals like cobalt, copper, nickel, and zinc. nih.gov These complexes often exhibit interesting electronic and photophysical properties. While specific research on 2-nonadecylthiophene-based Schiff base complexes is limited, it is anticipated that they would demonstrate similar coordination behavior, with the nonadecyl chain primarily influencing their physical properties like solubility and morphology.
The design of these ligands often involves the condensation reaction between a thiophene-based aldehyde or ketone with a suitable amine. In the case of Thiophene, 2-nonadecyl-, a hypothetical synthetic route could involve the formylation or acylation of 2-nonadecylthiophene, followed by condensation with an amine to yield a Schiff base ligand. The general synthetic approach for thiophene-based Schiff base ligands and their subsequent complexation with metal salts is a well-established methodology in coordination chemistry. nih.gov
Table 1: Potential Metal Complexes with 2-Nonadecylthiophene-based Ligands
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Copper (II) | Square Planar or Distorted Tetrahedral | Catalysis, Organic Light-Emitting Diodes (OLEDs) |
| Nickel (II) | Square Planar | Catalysis, Sensors |
| Zinc (II) | Tetrahedral | Luminescent materials, Electron transport layers |
| Cobalt (II) | Tetrahedral or Octahedral | Magnetic materials, Catalysis |
This table presents potential characteristics and applications based on the known chemistry of similar thiophene-based complexes.
Nanotechnology and Functional Thin Films
The unique molecular architecture of Thiophene, 2-nonadecyl- makes it a compelling candidate for applications in nanotechnology and the fabrication of functional thin films. The interplay between the electronically active thiophene head and the long, insulating nonadecyl tail can be exploited to create highly ordered nanostructures and films with tailored properties.
In the context of nanotechnology, Thiophene, 2-nonadecyl- can be utilized as a capping agent or stabilizer for nanoparticles. Its sulfur-containing thiophene ring can exhibit affinity for certain metal surfaces, while the long alkyl chain provides steric stabilization, preventing aggregation of the nanoparticles. This allows for the dispersion of nanoparticles in organic media, which is essential for their incorporation into polymer matrices for various applications.
Functional thin films are a cornerstone of organic electronics, and Thiophene, 2-nonadecyl- is well-suited for their fabrication. Techniques such as spin-coating, dip-coating, and blade-coating can be employed to deposit uniform thin films from solutions. The long nonadecyl side chain is expected to promote self-assembly into well-ordered structures upon solvent evaporation. This molecular ordering is critical for achieving high charge carrier mobility in devices like organic field-effect transistors (OFETs) and efficient light absorption and charge separation in organic photovoltaic (OPV) cells. researchgate.netnih.gov
The properties of thin films derived from long-chain alkylthiophenes are highly dependent on the regioregularity of the polymer backbone and the length of the alkyl side chain. For instance, in poly(3-alkylthiophene)s, a high degree of regioregularity leads to planar backbones and facilitates π-π stacking, which is crucial for efficient charge transport. The length of the alkyl side chain influences the interchain spacing and the solubility of the polymer. While Thiophene, 2-nonadecyl- itself is a monomer, its polymerization would yield poly(3-nonadecylthiophene), a material expected to exhibit properties analogous to other well-studied P3ATs like poly(3-hexylthiophene) (P3HT). researchgate.netresearchgate.net
Table 2: Anticipated Properties of Poly(3-nonadecylthiophene) Thin Films
| Property | Anticipated Characteristic | Rationale |
| Morphology | Semicrystalline with lamellar packing | Long alkyl chains promote ordered self-assembly. |
| Solubility | High in common organic solvents | The nonadecyl group enhances solubility. |
| Optical Absorption | Strong absorption in the visible region | Characteristic of conjugated thiophene polymers. |
| Charge Carrier Mobility | Moderate to high (dependent on regioregularity) | Ordered packing facilitates charge transport. |
This table is based on extrapolations from the known properties of other poly(3-alkylthiophene)s.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
